1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and a dichloro(fluoro)methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a chlorophenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Dichloro(fluoro)methylsulfanyl Group: This step involves the reaction of the intermediate compound with a dichloro(fluoro)methylthiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the chlorophenyl and dichloro(fluoro)methylsulfanyl groups can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one: Lacks the dichloro(fluoro)methylsulfanyl group.
1-[4-(2-Bromophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one is unique due to the presence of the dichloro(fluoro)methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
87388-86-1 |
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Molecular Formula |
C13H9Cl3FNOS |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)-1-[dichloro(fluoro)methyl]sulfanylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H9Cl3FNOS/c1-8(19)10-6-18(20-13(15,16)17)7-11(10)9-4-2-3-5-12(9)14/h2-7H,1H3 |
InChI Key |
VEQHPRYHODKHEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=C1C2=CC=CC=C2Cl)SC(F)(Cl)Cl |
Origin of Product |
United States |
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